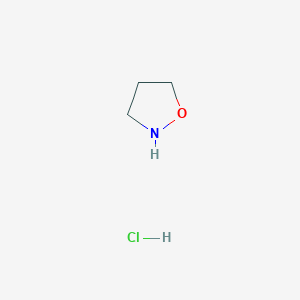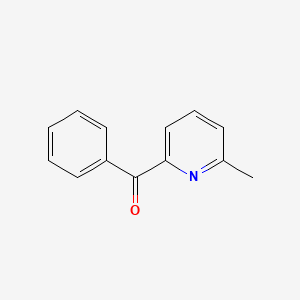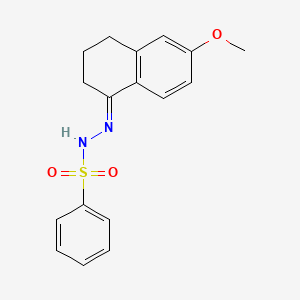
Isoxazolidine hydrochloride
Overview
Description
Isoxazolidine is an organic compound with the formula (CH2)3(NH)O . It is the parent of a family of compounds called Isoxazolidines, which are saturated C3NO heterocyclic rings where the nitrogen and oxygen occupy adjacent positions (1 and 2) .
Synthesis Analysis
Isoxazolidines can be produced by the nitrone-olefin (3+2) cycloaddition reaction . A direct, highly efficient KOAc-catalyzed one-pot three-component reaction of readily accessible diazo compounds, nitrosoarenes, and alkenes provides functionalized isoxazolidines in high yields . A general DBU/NBS-mediated one-pot three-component cycloaddition reaction of easily accessible malonic acid derivatives, nitrosoarenes, and alkenes provides direct access to highly functionalized isoxazolidine derivatives with very good yields, broad functional group tolerance, and excellent regio- and diastereo-selectivities under mild conditions .Molecular Structure Analysis
The molecular formula of Isoxazolidine is C3H7NO . The molecular weight is 73.0938 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
A chiral Ti(IV) catalyst can be successfully utilized in the asymmetric 1,3-dipolar cycloaddition reactions between various nitrones and acrolein to give the corresponding endo cycloadducts (isoxazolidines) with high to excellent enantioselectivities .Physical And Chemical Properties Analysis
Isoxazolidine is a colorless liquid with a boiling point of 59 °C . The molecular weight is 73.0938 .Scientific Research Applications
Organic Synthesis and Drug Discovery
- Stereoselective Synthesis : Isoxazolidines, including isoxazolidine hydrochloride, are pivotal in organic synthesis and drug discovery. A study by Karyakarte, Smith, and Chemler (2012) describes a stereoselective synthesis method for methyleneoxy-substituted isoxazolidines. This method involves copper-catalyzed aminooxygenation/cyclization, producing substituted isoxazolidines with excellent yields and diastereoselectivities. The study further demonstrates a selective mono N-O reduction followed by oxidation to reveal a 2-amino-γ-lactone, and subsequent reduction of the γ-lactone yields the corresponding aminodiol (Karyakarte, Smith, & Chemler, 2012).
Medicinal Chemistry
- Biologically Active Compounds : Isoxazolidine rings are considered privileged structures in medicinal chemistry. Berthet et al. (2016) highlight that isoxazolidine and its derivatives have been increasingly studied for their potential in creating bioactive compounds. Novel methods, including electrophilic or palladium-mediated cyclization of unsaturated hydroxylamine, have been developed to obtain isoxazolidines. Their unique scaffold exhibits potential as a mimic of nucleosides, carbohydrates, PNA, amino acids, and steroid analogs (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).
Corrosion Inhibition
- Mild Steel Protection : Ali et al. (2005) investigated several new isoxazolidines for their corrosion inhibition efficiency on mild steel in acidic solutions. Their study found that steric crowding around the nitrogen centers and hydrophobic chain lengths significantly impact the inhibition efficiency. This finding suggests the potential of isoxazolidine derivatives in industrial applications, particularly in corrosion protection (Ali, El-Shareef, Al-Ghamdi, & Saeed, 2005).
Antimicrobial Activity
- Biological Properties : Sadashiva et al. (2005) synthesized a specific isoxazolidine derivative and screened it for its antifungal and antibacterial activities. They observed enhanced antifungal activity in certain isoxazolidine compounds compared to others, highlighting the potential of isoxazolidine derivatives in developing new antimicrobial agents (Sadashiva, Mallesha, Murthy, & Rangappa, 2005).
Electrochemical Behavior
- Antioxidant Agents and Anticancer Evaluation : Badiger, Khatavi, and Kamanna (2022) studied the electrochemical behavior and anticancer activities of isoxazole derivatives, highlighting their potential in drug development. Their research showed that these compounds exhibit intensive oxidation and reduction potential, making them valuable in medicinal chemistry (Badiger, Khatavi, & Kamanna, 2022).
Mechanism of Action
While specific information on the mechanism of action for Isoxazolidine hydrochloride was not found, Isoxsuprine, a related compound, increases muscle blood flow, but skin blood flow is usually unaffected. Rather than increasing muscle blood flow by beta-receptor stimulation, Isoxsuprine probably has a direct action on vascular smooth muscle .
Safety and Hazards
properties
IUPAC Name |
1,2-oxazolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIVVOQIZYNVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486712 | |
| Record name | ISOXAZOLIDINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39657-45-9 | |
| Record name | ISOXAZOLIDINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxazolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















